molecular formula C17H15F2N3O B11069170 8,10-difluoro-2-methyl-9-(pyrrolidin-1-yl)-6H-pyrido[1,2-a]quinazolin-6-one

8,10-difluoro-2-methyl-9-(pyrrolidin-1-yl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11069170
M. Wt: 315.32 g/mol
InChI Key: MUFMDHGUWHQUMM-UHFFFAOYSA-N
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Description

8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that features a pyridoquinazolinone core structure

Preparation Methods

The synthesis of 8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridoquinazolinone core, followed by the introduction of fluorine atoms and the pyrrolidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE include other pyridoquinazolinone derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 8,10-DIFLUORO-2-METHYL-9-(1-PYRROLIDINYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE lies in its specific fluorine and pyrrolidinyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15F2N3O

Molecular Weight

315.32 g/mol

IUPAC Name

8,10-difluoro-2-methyl-9-pyrrolidin-1-ylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C17H15F2N3O/c1-10-4-5-13-20-17(23)11-8-12(18)16(21-6-2-3-7-21)14(19)15(11)22(13)9-10/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

MUFMDHGUWHQUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=O)C3=CC(=C(C(=C32)F)N4CCCC4)F)C=C1

Origin of Product

United States

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